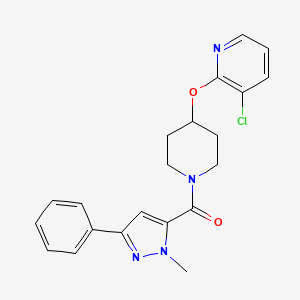
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic compound featuring a variety of heterocyclic rings, including pyridine, piperidine, and pyrazole, which impart unique chemical properties and reactivity patterns. This compound is of significant interest in various fields such as medicinal chemistry, pharmaceutical research, and industrial applications due to its unique structural configuration and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone typically involves multiple reaction steps. A common synthetic route includes:
Pyridine Derivative Formation: : Starting with 3-chloropyridine as the core compound.
Etherification Reaction: : Conducted using an appropriate base (like sodium hydride) and piperidine, leading to the formation of a piperidin-1-yl group.
Coupling with Pyrazole Derivative: : Via nucleophilic substitution or palladium-catalyzed cross-coupling reactions with (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone.
Industrial Production Methods: Large-scale production of this compound typically follows optimized procedures to enhance yield and purity. Key steps include:
Continuous Flow Chemistry: : Utilizes high-throughput reactors to increase efficiency.
Automated Synthesis: : Advanced robotic systems control reaction parameters, ensuring precision.
Purification: : Often involves high-performance liquid chromatography (HPLC) and recrystallization to achieve the desired product quality.
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: : Reduction of the nitro group present in the pyridine ring can be achieved using hydrogenation.
Substitution: : The chloro group in the pyridine ring is susceptible to nucleophilic aromatic substitution.
Common Reagents and Conditions Used
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium methoxide, sodium ethoxide in suitable solvents.
Major Products Formed
Oxidation: : Produces N-oxide derivatives.
Reduction: : Leads to the formation of amine derivatives.
Substitution: : Results in the replacement of the chloro group with other nucleophiles.
In Chemistry
Catalysis: : Utilized as a ligand in various catalytic reactions.
Synthetic Intermediate: : Important in the synthesis of more complex molecules.
In Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent due to its biological activity.
Drug Development: : Functions as a lead compound in the design of new pharmaceuticals.
In Industry
Material Science: : Used in the development of novel materials with specific properties.
Agrochemicals: : Explored for use in the synthesis of new agrochemical agents.
Mechanism of Action
The biological activity of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone involves interaction with specific molecular targets:
Enzyme Inhibition: : Binds to and inhibits certain enzymes, disrupting biological pathways.
Receptor Modulation: : Acts as an agonist or antagonist at various receptors.
Molecular Targets and Pathways Involved
Enzymes: : Inhibits enzymes like kinases or proteases involved in disease pathways.
Receptors: : Modulates receptor activity, affecting signal transduction pathways.
Unique Features
The combination of pyridine, piperidine, and pyrazole rings imparts unique steric and electronic properties.
Possesses enhanced stability and reactivity compared to simpler analogs.
Similar Compounds
(4-chlorophenyl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone: : Lacks the piperidine moiety.
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(pyridin-2-yl)methanone: : Simplified structure without the chlorine substituent and ether linkage.
This compound's multifaceted applications in scientific research and industry underline its significance in modern chemistry and pharmaceuticals.
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-25-19(14-18(24-25)15-6-3-2-4-7-15)21(27)26-12-9-16(10-13-26)28-20-17(22)8-5-11-23-20/h2-8,11,14,16H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCIYHBCXUGKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
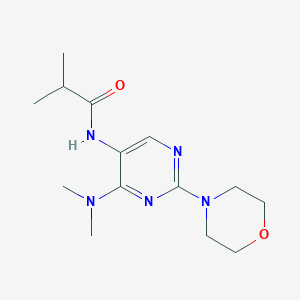
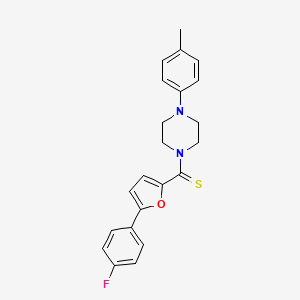
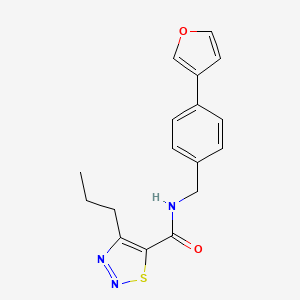
![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)
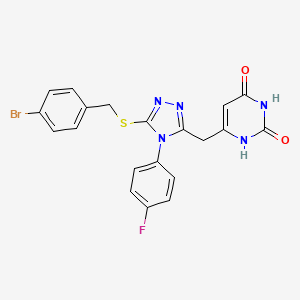
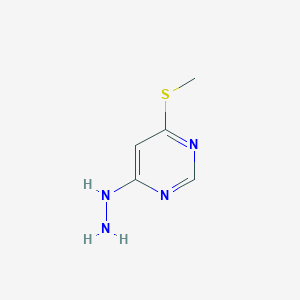
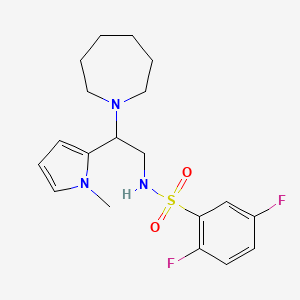
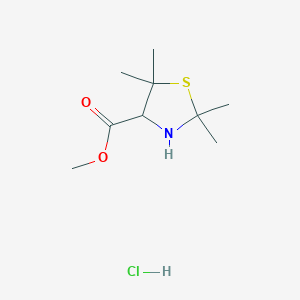
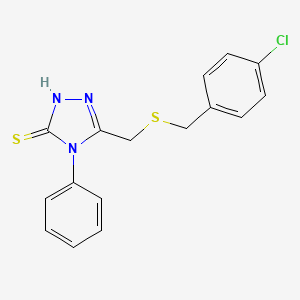
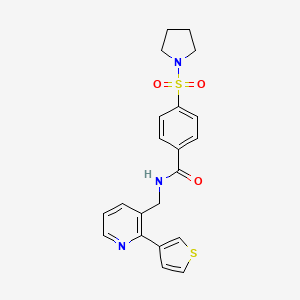
![3-[4-amino-3-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)
![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2501341.png)
